molecular formula C8H6N2O2 B1397063 5-Ethynyl-2-methyl-3-nitropyridine CAS No. 1228962-70-6

5-Ethynyl-2-methyl-3-nitropyridine

Cat. No.: B1397063
CAS No.: 1228962-70-6
M. Wt: 162.15 g/mol
InChI Key: ZANGKZJPWGQHTF-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methyl-3-nitropyridine is an organic compound with the molecular formula C8H6N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, including an ethynyl group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form 3-nitro-2-methylpyridine . This intermediate can then be subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst to yield 5-Ethynyl-2-methyl-3-nitropyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Organolithium reagents or Grignard reagents in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-2-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule due to its structural similarity to other biologically active pyridine derivatives.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitropyridine: Lacks the ethynyl group, making it less reactive in certain cross-coupling reactions.

    5-Ethynyl-3-nitropyridine: Lacks the methyl group, which can affect its steric and electronic properties.

    2-Methyl-5-nitropyridine: The nitro group is at a different position, leading to different reactivity patterns.

Uniqueness

5-Ethynyl-2-methyl-3-nitropyridine is unique due to the presence of both the ethynyl and nitro groups on the pyridine ring, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

5-ethynyl-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-3-7-4-8(10(11)12)6(2)9-5-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANGKZJPWGQHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-nitro-5-[(trimethylsilyl)ethynyl]pyridine (2.32 g, 9.90 mmol) in methanol (22 mL) was cooled to 0° C. and potassium carbonate (137 mg, 0.99 mmol) was added. The reaction mixture was allowed to warm and stir at rt for 10 min, during which time a yellow precipitate formed. The reaction mixture was then concentrated and diluted with ether (200 mL). The organic solution was washed with water (200 mL) and brine (200 mL), dried over MgSO4, filtered and concentrated to give 5-ethynyl-2-methyl-3-nitropyridine (1.48 g, 92%) as a solid. LCMS (FA): Rt=1.64 min, m/z=163.0 (M+H).
Name
2-methyl-3-nitro-5-[(trimethylsilyl)ethynyl]pyridine
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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